molecular formula C₈H₇D₃ClNO₃ B1161520 Noradrenalone-d3 Hydrochloride

Noradrenalone-d3 Hydrochloride

Cat. No.: B1161520
M. Wt: 206.64
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Noradrenalone-d3 Hydrochloride (CAS: 5090-29-9), also known as 2-Amino-1-(3,4-dihydroxyphenyl)ethan-1-one hydrochloride, is a deuterated isotopologue of noradrenalone. Its molecular formula is C₈H₉NO₃·HCl (molecular weight: 203.62 g/mol), featuring three deuterium atoms replacing hydrogen atoms at specific positions . This compound is primarily utilized as an internal standard in quantitative analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), due to its isotopic stability and structural similarity to non-deuterated analogs . It is also employed as a reference material for impurity profiling in pharmaceutical formulations, particularly for catecholamine derivatives like norepinephrine .

Properties

Molecular Formula

C₈H₇D₃ClNO₃

Molecular Weight

206.64

Synonyms

2-Amino-3’,4’-dihydroxyacetophenone-d3 Hydrochloride;  2-Amino-1-(3,4-dihydroxyphenyl-d3)ethanone Hydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Key Structural and Functional Differences:

Deuterium Substitution: this compound contains three deuterium atoms, enhancing its stability in mass spectrometry compared to non-deuterated Adrenalone Hydrochloride . rac-Norepinephrine-d6 HCl has six deuterium atoms, offering higher isotopic resolution but requiring specialized synthesis .

Functional Groups: Adrenalone Hydrochloride features a methylamino group, making it resistant to enzymatic degradation compared to Noradrenalone-d3 . Ethylnoradrenaline Hydrochloride includes an ethyl group, altering β-receptor selectivity and increasing metabolic half-life .

Pharmacological Roles: Dopamine Hydrochloride acts as a neurotransmitter and is used in treating hypotension, whereas Noradrenalone-d3 is non-therapeutic and reserved for analytical purposes . Isoprenaline Hydrochloride targets β₁ and β₂ adrenergic receptors, contrasting with Noradrenalone-d3’s lack of receptor activity .

Analytical and Stability Comparisons

Stability in Formulations

  • This compound exhibits greater photostability than non-deuterated Adrenalone Hydrochloride, which degrades under light exposure due to its catechol structure .
  • Dopamine Hydrochloride is highly sensitive to oxidation, requiring storage under nitrogen, whereas deuterated analogs like Noradrenalone-d3 are more resilient .

Chromatographic Performance

  • In HPLC methods, this compound shows near-identical retention times to its non-deuterated counterpart but is distinguishable via MS detection due to its mass shift .
  • Ethylnoradrenaline Hydrochloride requires modified mobile phases (e.g., ion-pair reagents) for separation due to its polar ethyl group .

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for distinguishing Noradrenalone-d3 Hydrochloride from its non-deuterated counterpart in chromatographic assays?

  • Methodology : High-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometry (MS) detection is typically employed. Adjust chromatographic parameters such as mobile phase composition (e.g., acetonitrile:buffer ratios) and column type (C18 or phenyl-hexyl) to exploit isotopic retention time shifts. For validation, compare retention times and peak areas of deuterated vs. non-deuterated standards under identical conditions .
  • Key Considerations : Isotopic effects may cause slight retention time differences (~0.1–0.3 min). Confirm purity using deuterium nuclear magnetic resonance (²H-NMR) or high-resolution MS to rule out isotopic scrambling .

Q. How can researchers ensure isotopic purity during the synthesis of this compound?

  • Methodology : Use controlled deuteration reactions (e.g., acid-catalyzed exchange in D₂O) and validate isotopic incorporation via:

  • Mass Spectrometry : Measure the [M+D]⁺/[M]⁺ ratio to confirm ≥98% deuteration.
  • ²H-NMR : Detect characteristic deuterium peaks at ~2.5–3.5 ppm for methyl-d₃ groups.
    • Quality Control : Implement in-process testing (e.g., thin-layer chromatography) to monitor reaction intermediates and final product stability under storage conditions (e.g., -20°C in inert atmospheres) .

Q. What safety protocols are critical when handling this compound in experimental settings?

  • Safety Measures :

  • Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact (H333/H313 hazards).
  • Store in airtight containers with desiccants to prevent hygroscopic degradation.
  • Follow OSHA HCS guidelines for disposal, including neutralization of acidic residues before waste treatment .

Advanced Research Questions

Q. How should researchers design pharmacokinetic (PK) studies to evaluate the metabolic stability of this compound in vivo?

  • Experimental Design :

  • Dose Selection : Use tracer doses (e.g., 0.1–1 mg/kg) to avoid saturation of metabolic pathways.
  • Sampling Protocol : Collect plasma/tissue samples at staggered timepoints (0.5, 1, 2, 4, 8, 24 h) for LC-MS/MS analysis.
  • Data Normalization : Express results as % remaining parent compound relative to internal standards (e.g., deuterated analogs of metabolites).
    • Challenges : Account for isotopic effects on enzyme kinetics (e.g., CYP450-mediated oxidation) by comparing metabolic half-lives (t₁/₂) with non-deuterated controls .

Q. How can contradictory data on isotopic effects in this compound studies be resolved?

  • Root-Cause Analysis :

  • Technical Variability : Audit experimental conditions (e.g., column lot variations in HPLC, MS ionization efficiency).
  • Biological Variability : Normalize data to tissue-specific factors (e.g., cross-sectional area in vascular response assays ).
  • Statistical Reconciliation : Apply mixed-effects ANOVA to isolate variability sources (e.g., animal batch effects vs. treatment effects) .

Q. What strategies optimize the detection sensitivity of this compound in complex biological matrices using LC-MS/MS?

  • Method Optimization :

  • Ionization : Use electrospray ionization (ESI) in positive mode with optimized source parameters (e.g., 350°C capillary temperature, 40 psi nebulizer pressure).
  • MRM Transitions : Select precursor → product ion pairs (e.g., m/z 220 → 152 for Noradrenalone-d3) with collision energies tuned to minimize background noise.
  • Matrix Effects : Employ stable isotope dilution assays (SIDA) with deuterated internal standards to correct for ion suppression/enhancement .

Methodological Notes

  • Data Reporting : Follow NIH preclinical guidelines for transparency, including detailed descriptions of animal models, statistical power, and normalization methods .
  • Regulatory Compliance : Use pharmacopeial reference standards (e.g., USP-grade) for method validation and cross-laboratory reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.